4-Methoxy-1,3-benzodioxol-5-amine
Description
4-Methoxy-1,3-benzodioxol-5-amine (CAS 615-05-4), also known as 2,4-diaminoanisole or 4-methoxy-1,3-phenylenediamine, is a benzodioxole derivative with a methoxy group and an amine substituent. It is structurally characterized by a fused 1,3-benzodioxole ring system, which confers unique electronic and steric properties.
Properties
CAS No. |
69151-33-3 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-methoxy-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4,9H2,1H3 |
InChI Key |
PWVPKXNZUQKHDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 4-Methoxy-1,3-benzodioxol-5-amine, their biological activities, synthesis methods, and safety profiles:
Key Research Findings
- MSNBA: This derivative (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) selectively inhibits GLUT5, a fructose transporter implicated in nonalcoholic fatty liver disease (NAFLD). Structural studies reveal its binding to GLUT5's substrate pocket, making it a therapeutic candidate .
- Carcinogenicity of 4-Methoxy Derivative: IARC classifies 4-methoxy-1,3-benzodioxol-5-amine as Group 2B (possibly carcinogenic), emphasizing the need for caution in handling .
- Synthetic Flexibility : Derivatives like N-methylated or halogenated variants (e.g., 6-chloro and 21d in ) are synthesized via alkylation or electrophilic substitution, demonstrating the scaffold’s adaptability .
- Crystallographic Insights : Compounds like 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibit distinct conformational flexibility in crystal structures, influencing their pharmacological interactions .
Pharmacological and Toxicological Contrasts
- Activity vs. Toxicity: While MSNBA shows therapeutic promise without reported toxicity, the parent compound (4-methoxy-1,3-benzodioxol-5-amine) is carcinogenic. This underscores the role of functional groups (e.g., methylsulfonyl in MSNBA) in mitigating risks .
- Structural Determinants of Binding : The nitro and methylsulfonyl groups in MSNBA enhance its affinity for GLUT5, whereas simpler derivatives lack this specificity .
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